

2-Aminobenzo[D]thiazol-5-OL spectral data analysis

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Compound of Interest

Compound Name: 2-Aminobenzo[D]thiazol-5-OL

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An In-depth Technical Guide to the Spectral Analysis of **2-Aminobenzo[d]thiazol-5-ol**

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of 2-Aminobenzo[d]thiazol-5-ol in Medicinal Chemistry

2-Aminobenzo[d]thiazol-5-ol belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in drug discovery and development. The unique arrangement of its aromatic rings and heteroatoms imparts a rigid, planar structure capable of diverse molecular interactions, making it a privileged core in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.

The precise characterization of any novel benzothiazole derivative is the foundational step in its development pathway. Understanding the exact molecular structure through spectroscopic analysis is non-negotiable, as it ensures purity, confirms identity, and provides the basis for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the expected spectral data for **2-Aminobenzo[d]thiazol-5-ol**, offering a predictive framework based on established spectroscopic principles. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between molecular structure and spectral output.

This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to approach the structural elucidation of this important molecular class.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to visualize the molecule's structure and identify its key features. **2-Aminobenzo[d]thiazol-5-ol** consists of a bicyclic benzothiazole system with an amino group (-NH₂) at the 2-position and a hydroxyl group (-OH) at the 5-position.

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